(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as TFB-TBOA and is a potent inhibitor of glutamate transporters.
Mechanism of Action
The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol involves the inhibition of glutamate transporters. Glutamate is the main excitatory neurotransmitter in the brain, and its dysregulation has been implicated in several neurological disorders. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their inhibition leads to increased levels of glutamate in the synapse.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol have been extensively studied. This compound has been shown to increase the levels of glutamate in the synapse, leading to increased excitability and synaptic transmission. This can have both positive and negative effects depending on the context. In addition, this compound has also been shown to have neuroprotective effects in certain models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol in lab experiments is its potency and selectivity for glutamate transporters. This allows for precise modulation of glutamate levels in the synapse and can help elucidate the role of glutamate in various neurological disorders. One of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol. One area of interest is in the development of more potent and selective inhibitors of glutamate transporters. Another area of research is in the investigation of the role of glutamate transporters in other areas of the body, such as the heart and kidneys. Finally, there is also interest in the development of therapies that target glutamate transporters for the treatment of neurological disorders.
Scientific Research Applications
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol has been studied for its potential therapeutic applications in several areas. One of the main areas of research is in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to inhibit glutamate transporters, which play a crucial role in these disorders.
properties
IUPAC Name |
1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)5-3-15(22)20-6-4-11(12(21)8-20)10-1-2-13-14(7-10)24-9-23-13/h1-2,7,11-12,21H,3-6,8-9H2/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCSTYQHNUWPPR-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)C(=O)CCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)C(=O)CCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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